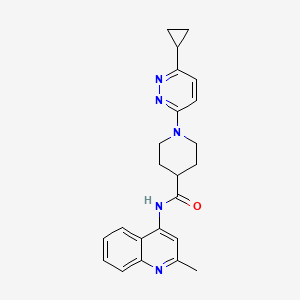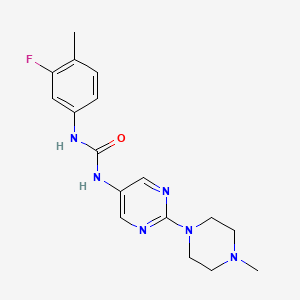
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to target a specific protein in the body, making it a promising candidate for the treatment of various diseases.
作用機序
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea works by targeting a specific protein in the body known as tyrosine kinase. This protein plays a crucial role in the growth and proliferation of cancer cells, making it an attractive target for cancer therapy. By inhibiting the activity of this protein, this compound can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have a significant impact on cell growth and proliferation, as well as on the immune system. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is its specificity. This compound targets a specific protein in the body, making it a promising candidate for targeted therapies. Additionally, this compound has been shown to have a low toxicity profile, suggesting that it may be well-tolerated in patients. However, one of the main limitations of this compound is its challenging synthesis, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea. One area of focus is the development of more efficient and scalable synthesis methods for this compound. Additionally, researchers are exploring the potential of this compound for the treatment of various types of cancer and inflammatory diseases. Finally, there is a growing interest in combining this compound with other therapies to improve its efficacy and reduce the risk of resistance.
合成法
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea involves a series of chemical reactions. The starting materials for the synthesis include 3-Fluoro-4-methylphenylamine, 2-Amino-4-methylpyrimidine-5-carboxamide, and 4-Methylpiperazine. The reaction proceeds through several steps, including the formation of an intermediate compound, which is then converted into the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the product.
科学的研究の応用
1-(3-Fluoro-4-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the treatment of various types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-12-3-4-13(9-15(12)18)21-17(25)22-14-10-19-16(20-11-14)24-7-5-23(2)6-8-24/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBIIKAAWFELBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2624975.png)
![2-(3,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2624976.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2624977.png)

![[1,4'-Bipiperidine]-4-carbonitrile](/img/structure/B2624980.png)

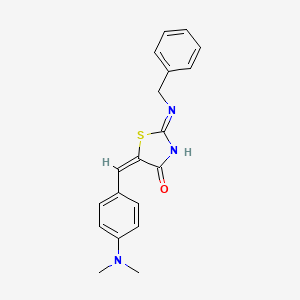
![2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2624985.png)
![(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2624987.png)
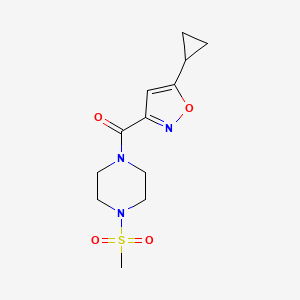
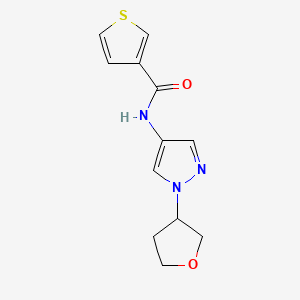
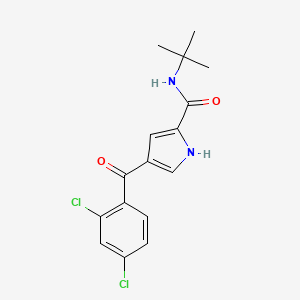
![4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B2624994.png)
